(2-Chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone
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Description
(2-Chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone is a useful research compound. Its molecular formula is C15H18ClN5O2 and its molecular weight is 335.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Imaging Applications
One notable application of related compounds is in the development of PET (Positron Emission Tomography) agents for imaging purposes in medical research, such as in the study of neurological diseases like Parkinson's. For instance, a study focused on the synthesis of a PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This research involved the synthesis of related compounds, showcasing the importance of these chemicals in developing tools for neuroimaging and the study of neurodegenerative disorders (Wang et al., 2017).
Antagonistic Activity
Another study explored the inverse agonistic properties of compounds at cannabinoid receptors, highlighting the therapeutic potential of structurally related chemicals in modulating cannabinoid receptor activity. This line of research is critical for understanding the pharmacological modulation of these receptors and developing potential treatments for conditions involving the endocannabinoid system (Landsman et al., 1997).
NK-1 Antagonist Activity
Compounds with structural similarities have been synthesized to exhibit NK-1 antagonist activity. Such compounds are of interest in developing treatments for conditions like depression and anxiety, as NK-1 receptors play a role in stress and emotional response regulation. This research showcases the chemical's potential in therapeutic applications related to the central nervous system (Jungheim et al., 2006).
Structural and Molecular Analysis
Further research has explored the crystal and molecular structure analysis of related compounds, providing insight into their chemical properties and potential interactions in biological systems. Studies in this area contribute to a deeper understanding of how such compounds can be utilized in various scientific applications, from drug design to material science (Prasad et al., 2018).
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-10-18-11(2)21(19-10)9-13-8-20(5-6-23-13)15(22)12-3-4-17-14(16)7-12/h3-4,7,13H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDPECBKCQVISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2CN(CCO2)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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